molecular formula C142H228N42O58 B165123 Pthrp (107-139) CAS No. 137348-10-8

Pthrp (107-139)

Cat. No. B165123
M. Wt: 3451.6 g/mol
InChI Key: OGWYPOZJKVZDEZ-SZCRPAFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parathyroid-hormone-related protein (PTHrP) is a protein hormone of 139, 141, or 173 amino acids, which may be cleaved into smaller bioactive forms, comprising amino terminus, mid-region, and carboxy terminus peptides . These peptides are key controllers of viability, proliferation, and differentiation in diverse normal and pathological cell and tissue model systems via the reprogramming of gene expression and intracellular signalization .


Synthesis Analysis

PTHrP is encoded by the PTHLH gene which, via alternative promoter usage and splicing mechanisms, can give rise to at least three isoforms of 139, 141, and 173 amino acids with distinct C-terminals . PTHrP is subjected to different post-translational processing that generates smaller bioactive forms . PTHrP (107–139) has been reported previously to be a potent inhibitor of osteoclast activity .


Molecular Structure Analysis

PTHrP is subjected to different post-translational processing that generates smaller bioactive forms, comprising amino terminus, mid-region (containing a nuclear/nucleolar targeting signal), and carboxy terminus peptides . A recent study on the molecular structure of PTHrP (107–139), using nuclear magnetic resonance spectroscopy, has given credit to the hypothesis, based on current biological data, that the region 107–111 of this peptide would be responsible for its binding to a putative receptor .


Chemical Reactions Analysis

PTHrP (107–139) has been found to downregulate SOST, DKK1, and RANKL, coding for the WNT pathway inhibitors sclerostin and Dickkopf-1 . It also upregulates VEGF, OCN, and OPG . Furthermore, PTHrP (107–139) exerts potential anabolic effects through the PKC/ERK pathway and, subsequently, VEGFR2 upregulation in vitro in human osteoblastic cells .

Scientific Research Applications

Osteoblast Activity and Bone Resorption

PTHrP (107-139) has been identified as a potent inhibitor of isolated osteoclast activity, and it's known to inhibit bone resorption in vivo. Research indicates that it stimulates the proliferation of fetal rat osteoblasts, enhancing cell number, DNA, and protein synthesis without affecting osteoblast apoptosis. These findings underscore its dual role as an inhibitor of osteoclastic bone resorption and a stimulator of osteoblast growth. The activity chiefly resides within the pentapeptide fragment PTHrP (107-111), suggesting a potential role for C-terminal fragments of PTHrP in regulating bone cell function and possibly bone mass (Cornish et al., 1999).

Inhibition of Osteoclastic Bone Resorption

Further studies confirm the potent inhibitory action of PTHrP (107-139) on osteoclastic bone resorption. This function is attributed to a highly conserved pentapeptide region within PTHrP, specifically PTHrP (107-111), highlighting its significance in bone health. The ability of PTHrP (107-139) to inhibit osteoclastic bone resorption directly suggests multiple biologically active peptides with varying physiological functions may be derived from PTHrP, offering potential therapeutic applications in conditions associated with increased osteoclastic bone resorption (Fenton et al., 1991; Fenton et al., 1991).

Interaction with Vascular Endothelial Growth Factor (VEGF) System

PTHrP (107-139) interacts with the VEGF system, impacting human osteoblast differentiation and survival. It counteracts cell death induced by factors like dexamethasone or etoposide in human osteoblastic cells. The interaction with VEGF receptor-2 is crucial in this process, influencing key signaling pathways and gene activations vital for cell survival and bone health. This interaction underlines the potential of PTHrP (107-139) in modulating osteoblastic cell survival and differentiation, with implications for bone health and disease treatment (Alonso et al., 2008).

Impact on Intracellular Calcium and Alkaline Phosphatase in Osteoblastic Cells

PTHrP (107-139) influences intracellular calcium mobilization and modulates alkaline phosphatase activity in osteoblastic cells, signifying its role in bone metabolism. These effects are mediated through pathways distinct from the type 1 PTH/PTHrP receptor, hinting at the complex mechanisms through which PTHrP may affect bone turnover. The modulation of key enzymes and intracellular signaling pathways by PTHrP (107-139) underscores its potential as a modulator of bone formation and turnover, with implications for understanding and possibly treating bone-related disorders (Valin et al., 2001; Valin et al., 1999).

Future Directions

The current findings suggest that osteoclast inhibition is an authentic action of the C-terminus of PTHrP, which may, therefore, play a role in the regulation of bone turnover in vivo . Further mechanistic studies in human and mouse model are necessary to fully understand the role of PTHrP in tumor progression and metastasis . PTHrP is a promising alternative to current bone anabolic therapies .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYPOZJKVZDEZ-SZCRPAFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H228N42O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pthrp (107-139)

CAS RN

137348-10-8
Record name Parathyroid hormone-related protein (107-139)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
459
Citations
LF de Castro, D Lozano, S Portal‐Núñez… - Journal of cellular …, 2012 - Wiley Online Library
We here compared the changes induced by subcutaneous injection of PTHrP (1–36) or PTHrP (107–139) (80 µg/kg/day, 5 days/week for 4 or 8 weeks) in bone histology and bone …
Number of citations: 90 onlinelibrary.wiley.com
AR De Gortázar, V Alonso, MV Alvarez-Arroyo… - Calcified tissue …, 2006 - Springer
Intermittent administration of the N-terminal fragment of parathyroid hormone (PTH) and PTH-related protein (PTHrP) induces bone anabolic effects. However, the effects of the C-…
Number of citations: 77 link.springer.com
A Valín, A García‐Ocaña, F De Miguel… - Journal of cellular …, 1997 - Wiley Online Library
The C‐terminal region of parathyroid hormone‐related protein (PTHrP) containing the sequence (107–111) appears to be a potent inhibitor of osteoclastic bone resorption. In the …
Number of citations: 70 onlinelibrary.wiley.com
A ValÍn, C Guillén, P Esbrit - Endocrinology, 2001 - academic.oup.com
Studies were undertaken to determine whether PTH-related protein (PTHrP) (107–139) mobilizes [Ca 2+ ] i in osteoblastic osteosarcoma UMR 106 cells. PTHrP (107–139), in a manner …
Number of citations: 60 academic.oup.com
RM Cuthbertson, BE Kemp, JA Barden - Biochimica et Biophysica Acta …, 1999 - Elsevier
The structure of chicken osteostatin or parathyroid hormone-related protein (PTHrP) (residues 107–139) containing an Ala/Thr substitution at the N-terminus was studied using two-…
Number of citations: 32 www.sciencedirect.com
J Cornish, KE Callon, GC Nicholson, IR Reid - Endocrinology, 1997 - academic.oup.com
PTH-related protein-(107–139) [PTHrP-(107–139)] has been reported previously to be a potent inhibitor of osteoclast activity. However, this finding has not been reproduced in other in …
Number of citations: 130 academic.oup.com
AJ Fenton, BE Kemp, RG Hammonds Jr… - …, 1991 - academic.oup.com
We have recently shown that a carboxyl-terminal sequence of parathyroid hormone-related protein, PTHrP[107–139], is a potent direct inhibitor of osteoclastic bone resorption. We now …
Number of citations: 165 academic.oup.com
V Alonso, AR De Gortazar, JA Ardura… - Journal of cellular …, 2008 - Wiley Online Library
Parathyroid hormone‐related protein (PTHrP) (107–139), in contrast to the N‐terminal fragment PTHrP (1–36), has been shown to interact with the vascular endothelial growth factor (…
Number of citations: 82 onlinelibrary.wiley.com
AJ Fenton, TJ Martin… - Journal of cellular …, 1993 - Wiley Online Library
The islated osteoclast bone resorption assay has proved to be a useful means of examining the response of mammalian and avian osteoclasts to a variety of stimuli. The assay has …
Number of citations: 79 onlinelibrary.wiley.com
JF Whitfield, RJ Isaacs, BR Chakravarthy… - Journal of cellular …, 1994 - Wiley Online Library
Membrane‐associated protein kinase C (PKC) activity in lymphocytes freshly isolated from rat spleen was stimulated by the C‐terminal parathyroid hormonerelated protein fragments, …
Number of citations: 38 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.